N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide
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Overview
Description
N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide is an organic compound with the molecular formula C19H22N2O3 It is a derivative of benzamide and contains both dimethylamino and ethoxyphenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide typically involves the reaction of benzoyl chloride with N,N-dimethylglycine ethyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzoic acid.
Reduction: Formation of N-[2-(dimethylamino)-2-hydroxyethyl]-N-(4-ethoxyphenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)-2-oxoethyl]benzamide
- N-[2-(dimethylamino)-2-oxoethyl]-N-(4-methoxyphenyl)benzamide
- N-[2-(dimethylamino)-2-oxoethyl]-N-(4-chlorophenyl)benzamide
Uniqueness
N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility in organic solvents and its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
98845-19-3 |
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Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-24-17-12-10-16(11-13-17)21(14-18(22)20(2)3)19(23)15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3 |
InChI Key |
PILQOLYNZRLLLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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